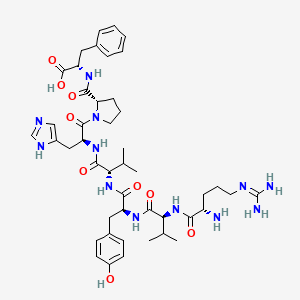

(Val4)-angiotensin III

説明

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPSLQXQAXIQLR-PEAOEFARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H64N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sequence Assembly and Modifications

The substitution of valine at position 4 introduces steric and hydrophobic alterations compared to native angiotensin III. This modification requires meticulous monitoring of coupling efficiency, particularly at the valine-proline junction, where steric hindrance may impede reaction kinetics. Post-synthesis, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing scavengers like triisopropylsilane and water, yielding the crude product.

Purification and Characterization

Crude [Val4]-Angiotensin III undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from deletion sequences and byproducts. A C18 column with a gradient of acetonitrile (10–60% over 30 minutes) in 0.1% TFA/water is typically employed. Analytical HPLC confirms purity ≥95%, as mandated for research-grade peptides.

Table 1: Chromatographic Parameters for Purification

| Parameter | Specification |

|---|---|

| Column | C18, 5 μm, 250 × 4.6 mm |

| Mobile Phase | 0.1% TFA in H2O/ACN |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Mass spectrometry (MALDI-TOF or ESI-MS) validates the molecular weight (917.1 Da) and confirms the absence of truncations. Discrepancies in mass (≤ 0.1 Da) are resolved via iterative purification cycles.

Formulation and Stability Considerations

Preparing [Val4]-Angiotensin III for in vivo applications necessitates optimizing solubility and stability. The peptide is lyophilized and reconstituted in dimethyl sulfoxide (DMSO) to create a master stock solution, which is subsequently diluted in biocompatible solvents.

Table 2: In Vivo Formulation Protocol

| Step | Solvent | Volume (μL) | Purpose |

|---|---|---|---|

| 1 | DMSO | 100 | Primary dissolution |

| 2 | PEG300 | 300 | Enhance solubility |

| 3 | Tween 80 | 50 | Prevent aggregation |

| 4 | ddH2O | 550 | Final dilution |

Stability studies indicate that aqueous solutions retain >90% integrity for 48 hours at 4°C, whereas lyophilized powder remains stable for ≥6 months at -20°C.

Analytical Validation and Quality Control

Quality assurance protocols for [Val4]-Angiotensin III include:

-

Amino Acid Analysis (AAA): Hydrolysis with 6N HCl at 110°C for 24 hours, followed by derivatization and HPLC quantification to verify sequence accuracy.

-

Circular Dichroism (CD): Secondary structure assessment in phosphate-buffered saline (PBS) to ensure conformational stability.

-

Endotoxin Testing: Limulus amebocyte lysate (LAL) assay to confirm endotoxin levels <0.1 EU/mg.

Batch-specific data, including water content (typically 2–5%), are documented in Certificates of Analysis (CoA).

Applications in Biomedical Research

[Val4]-Angiotensin III has been utilized to investigate renal fibrosis and coronary atherosclerosis. In mesangial cells, 10⁻⁷ M [Val4]-Angiotensin III upregulates TGF-β1 and fibronectin, mimicking pathological matrix accumulation. Coronary atherosclerosis studies reveal diminished plasma levels of the peptide in severe cases, correlating with reduced aminopeptidase A (APA) activity .

科学的研究の応用

Cardiovascular Health

Blood Pressure Regulation

- (Val4)-angiotensin III is known to interact with angiotensin receptors, primarily AT1R and AT2R, influencing blood pressure regulation. Studies have shown that angiotensin III can exert pressor effects that surpass those of angiotensin II, making it a crucial component in understanding hypertension mechanisms .

Antihypertensive Effects

- Research indicates that this compound may have antihypertensive properties when administered orally. In spontaneously hypertensive rats, its administration led to a normalization of blood pressure levels . This suggests its potential as a therapeutic agent for managing hypertension.

Neurological Applications

Cognitive Functions

- The renin-angiotensin system, including this compound, has been implicated in cognitive processes such as memory acquisition and retrieval. Evidence suggests that angiotensins can modulate neuronal signaling pathways that are critical for learning and memory .

Alzheimer's Disease

- Recent studies have indicated elevated levels of angiotensin III in Alzheimer's disease patients, suggesting a potential role in the disease's pathophysiology. The interaction of angiotensin III with central nervous system receptors may influence neuroinflammation and neuronal survival .

Metabolic Effects

Sodium and Water Regulation

- Angiotensin III is crucial for sodium retention and fluid balance, acting through the kidneys to promote aldosterone release. This function is vital for understanding fluid homeostasis and its dysregulation in conditions like heart failure or renal impairment .

Potential for Therapeutic Development

- Given its multifaceted roles, this compound is being explored for developing new therapeutic strategies targeting metabolic disorders, hypertension, and neurodegenerative diseases.

Case Study 1: Hypertension Management

In a controlled study involving spontaneously hypertensive rats, administration of this compound resulted in significant reductions in systolic blood pressure after oral dosing. The study highlighted the peptide's bioavailability and its mechanism of action through receptor activation .

Case Study 2: Alzheimer's Disease Correlation

A cohort study examining postmortem brain tissue from Alzheimer's patients found increased levels of angiotensin III compared to controls. This finding suggests a possible link between elevated angiotensin levels and neurodegenerative processes, warranting further investigation into therapeutic interventions targeting this pathway .

Comparative Data Table

作用機序

(Val4)-Angiotensin III exerts its effects by binding to angiotensin receptors, primarily the angiotensin type 1 receptor (AT1R). This binding activates various intracellular signaling pathways, including the phospholipase C pathway, leading to increased intracellular calcium levels and vasoconstriction. The peptide also influences aldosterone secretion, contributing to fluid and electrolyte balance.

類似化合物との比較

Receptor Specificity and Signaling

- AT1R Activation : this compound exhibits >10-fold higher AT1R selectivity compared to Angiotensin III, attributed to the Val substitution stabilizing receptor interactions . Unlike Angiotensin II, which activates both AT1R and AT2R, this compound shows minimal AT2R activity, reducing off-target effects like vasodilation or tissue repair .

Metabolic Stability

- The Val4 substitution confers enhanced resistance to aminopeptidases, prolonging its half-life compared to Angiotensin III, which is rapidly degraded by aminopeptidase N (APN) . This stability makes this compound a preferred tool for in vitro studies .

Functional Outcomes

- Blood Pressure Regulation : this compound induces sustained hypertensive effects via AT1R, contrasting with Angiotensin-(4-8), which suppresses ANP secretion to elevate blood pressure through a distinct pathway .

- Therapeutic Potential: Unlike Angiotensin IV, which targets cognitive function via IRAP, this compound's cardiovascular focus positions it as a candidate for antihypertensive drug development .

Q & A

Basic Research Questions

Q. What are the structural characteristics of (Val4)-angiotensin III, and how do they influence its receptor-binding affinity?

- Methodological Answer : The peptide’s structure (RVYVHPF) includes Val⁴, which enhances hydrophobic interactions with AT1R’s transmembrane domains. Key residues like Arg¹ (basic) and Tyr³ (polar) stabilize binding via electrostatic and hydrogen-bonding interactions. Computational docking studies (e.g., AutoDock Vina) and site-directed mutagenesis are recommended to validate binding motifs. Molecular dynamics simulations can further assess conformational stability .

Q. Which experimental models are optimal for studying this compound’s physiological effects?

- Methodological Answer :

- In vivo : Hypertensive rodent models (e.g., spontaneously hypertensive rats) for blood pressure modulation studies.

- In vitro : AT1R-transfected HEK293 cells to isolate Gαq/βarr2 signaling pathways.

- Ex vivo : Isolated aortic rings to measure vasoconstriction responses via myography. Ensure controls for angiotensin II cross-reactivity and protease inhibitors to prevent peptide degradation .

Q. How does this compound’s signaling differ from angiotensin II in AT1R activation?

- Methodological Answer : Use BRET (Bioluminescence Resonance Energy Transfer) sensors to compare Gαq and βarr2 recruitment kinetics. This compound shows higher βarr2 bias (pEC₅₀ = 8.44) than angiotensin II, suggesting divergent downstream effects (e.g., ERK1/2 vs. IP3 pathways). Quantify intracellular Ca²⁺ flux (Fluo-4 AM) and ERK phosphorylation (Western blot) to confirm pathway specificity .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported molecular weights and formulas for this compound?

- Methodological Answer : Discrepancies (e.g., 917.06 vs. 977.12 Da) arise from post-translational modifications or ionization states. Use high-resolution mass spectrometry (HRMS, e.g., Q-TOF) with isotopic pattern analysis. Cross-validate with synthetic standards and MALDI-TOF under controlled pH conditions. Report both calculated and observed values to clarify ambiguity .

Q. How can contradictory findings about this compound’s role in blood pressure regulation be systematically addressed?

- Methodological Answer :

- Meta-analysis : Aggregate data from hypertensive models, stratifying by dosage, administration route, and genetic background.

- Methodological audits : Compare assay conditions (e.g., buffer composition, receptor density) across studies.

- In silico modeling : Predict hemodynamic outcomes using systems biology tools (e.g., COPASI) to integrate pharmacokinetic/dynamic data .

Q. What advanced techniques elucidate signaling crosstalk between this compound and other RAS components?

- Methodological Answer :

- Single-cell RNA-seq : Profile co-expression of AT1R, ACE2, and MAS1 in target tissues.

- Phosphoproteomics : Identify shared kinase substrates (e.g., PKC isoforms) using SILAC labeling.

- Pathway enrichment analysis : Apply STRING or KEGG to map interactions with angiotensin-(1-7) pathways .

Q. How should researchers design studies to investigate this compound as a biomarker for cardiovascular remodeling?

- Methodological Answer :

- Cohort selection : Include patients with stage II hypertension or post-MI remodeling, excluding those on RAS inhibitors.

- Multiplex assays : Quantify peptide levels in plasma via LC-MS/MS alongside NT-proBNP and troponin.

- Longitudinal imaging : Correlate biomarker levels with cardiac MRI-derived fibrosis indices (e.g., ECV mapping) .

Methodological Considerations

- Data synthesis : Use PRISMA guidelines for systematic reviews of preclinical studies .

- Ethical reporting : Adhere to COPE standards for data transparency and conflict-of-interest declarations .

- Statistical rigor : Apply Bonferroni correction for multiple comparisons in in vivo studies; report effect sizes and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。